molecular formula C15H17NO3 B2571262 N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919855-42-8

N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2571262
CAS No.: 919855-42-8
M. Wt: 259.305
InChI Key: DXMTUWJMTHEBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is a derivative of coumarin . Coumarin is a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . In the crystal structure of similar compounds, intermolecular hydrogen bonds lead to the formation of a centrosymmetric dimer of the molecule .


Chemical Reactions Analysis

The reaction of 7-amino-4-methylcoumarin with a number of organic halides has been used to synthesize new coumarin derivatives . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by various techniques. For instance, the product was separated, collected by suction filtration, washed with methanol and light petroleum, and recrystallized from diluted acetic acid or water to give compound in 70% yield .

Scientific Research Applications

Cardioprotective Effects

One significant application of related compounds involves the protection of rat heart tissues from toxicity. A study by Khdhiri Emna et al. (2020) on a molecule similar in structure to N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide demonstrated its potential in preventing cardiac remodeling and myocardial infarction in rats. The molecule showed potent inhibition of the angiotensin-converting enzyme (ACE) and significantly reduced cardiac dysfunction markers, indicating its potential as an anticoagulant agent for thrombosis prevention in acute myocardial infarction Khdhiri Emna et al., 2020.

Antimicrobial and Antibacterial Activities

Compounds based on the core structure of this compound have been studied for their antimicrobial properties. For instance, M. Čačić et al. (2009) reported the design and synthesis of thiazolidin-4-ones based on related coumarin structures, which are being screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. This reflects the compound's potential application in developing new antibacterial agents M. Čačić et al., 2009.

Synthesis of Fluorescent Probes

The synthesis of novel amide-containing coumarin fluorescent probes for metal ion recognition is another application area. Chenhao Guo (2013) synthesized two novel amide-containing coumarin fluorescent probes that exhibited selective fluorescence quenching effects to Fe3+ and Cu2+ ions, suggesting their use in metal ion detection Chenhao Guo, 2013.

Antioxidant Activities

New coumarin derivatives have been synthesized and evaluated for their antioxidant activities, highlighting the potential application of this compound analogs in antioxidant research. For example, N. Hamdi et al. (2012) synthesized new coumarin derivatives and screened them for antibacterial and antioxidant activities, demonstrating significant activity against E. coli, S. aureus, and B. subtilis, as well as antioxidant potential N. Hamdi et al., 2012.

Mechanism of Action

While the specific mechanism of action for “N-isopropyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is not mentioned in the retrieved papers, similar compounds have been evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9(2)16-14(17)7-11-8-15(18)19-13-6-10(3)4-5-12(11)13/h4-6,8-9H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMTUWJMTHEBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.